![molecular formula C19H21FN2O4S B2465493 N-(4-ethoxyphenyl)-2-fluoro-5-pyrrolidin-1-ylsulfonylbenzamide CAS No. 451506-53-9](/img/structure/B2465493.png)
N-(4-ethoxyphenyl)-2-fluoro-5-pyrrolidin-1-ylsulfonylbenzamide
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Description
N-(4-ethoxyphenyl)-2-fluoro-5-pyrrolidin-1-ylsulfonylbenzamide, also known as EF-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylbenzamides and has been found to exhibit promising results in various studies related to cancer, inflammation, and metabolic disorders.
Scientific Research Applications
- Results : Several compounds demonstrated significant activity against M. tuberculosis, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds were also non-toxic to human cells .
- Potential Applications : Investigating whether N-(4-ethoxyphenyl)-2-fluoro-5-(pyrrolidin-1-ylsulfonyl)benzamide or related derivatives affect plant hormone pathways could reveal novel insights into plant physiology and growth regulation .
- Staudinger Reaction : Investigate the synthetic route used to prepare N-(4-ethoxyphenyl)-2-fluoro-5-(pyrrolidin-1-ylsulfonyl)benzamide. Understanding the reaction mechanism and optimization could benefit other chemical syntheses .
Anti-Tubercular Activity
Plant Hormone Modulation
Synthetic Methodology
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-fluoro-5-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-2-26-15-7-5-14(6-8-15)21-19(23)17-13-16(9-10-18(17)20)27(24,25)22-11-3-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCNDRWOZFETJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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